molecular formula C12H11N3O2S B040898 3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 125187-18-0

3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No. B040898
M. Wt: 261.3 g/mol
InChI Key: NXNWXLLEARYNCZ-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid , are known. These compounds often have interesting biological activities, including potential anticancer properties .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific functional groups present in the molecule. For example, the carbonyl groups in the pyrimidine ring could potentially undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, the presence of polar functional groups could influence properties like solubility and melting point .

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. Some similar compounds could potentially have cytotoxic effects, particularly on cancer cells .

Future Directions

Research into similar compounds is ongoing, particularly in the context of developing new anticancer drugs . Future research could involve the synthesis and testing of new analogues, as well as detailed studies of their mechanism of action .

properties

IUPAC Name

3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-14-11(16)9(10(13)18)7-15(12(14)17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWXLLEARYNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384913
Record name 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

CAS RN

125187-18-0
Record name 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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